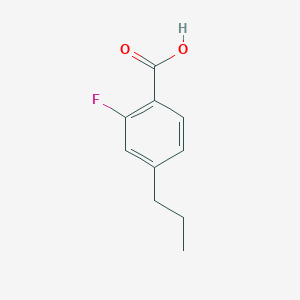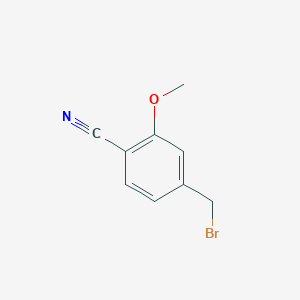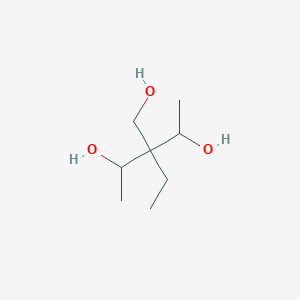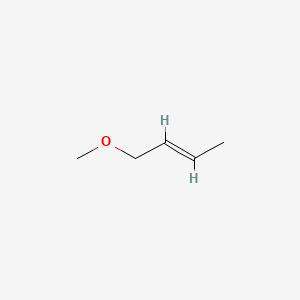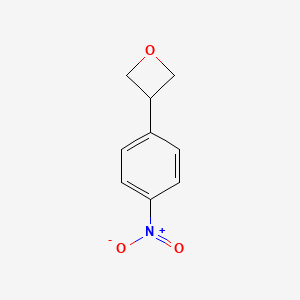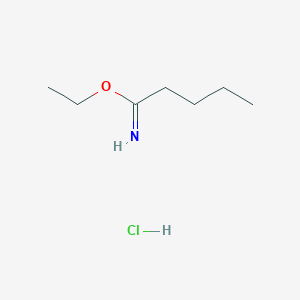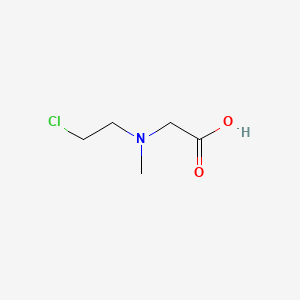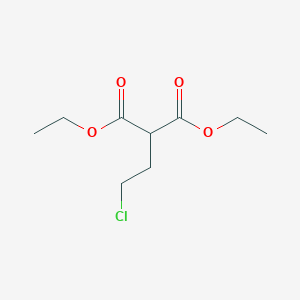![molecular formula C12H11ClN2 B3187991 [1,1'-Biphenyl]-3,4-diamine, 4'-chloro- CAS No. 185199-45-5](/img/structure/B3187991.png)
[1,1'-Biphenyl]-3,4-diamine, 4'-chloro-
描述
“[1,1’-Biphenyl]-3,4-diamine, 4’-chloro-” is a chemical compound with the molecular formula C12H9Cl . It is a derivative of biphenyl, which is a type of organic compound containing two phenyl rings . The “4’-chloro-” indicates that a chlorine atom is attached to the fourth carbon of the second phenyl ring .
Molecular Structure Analysis
The molecular structure of “[1,1’-Biphenyl]-3,4-diamine, 4’-chloro-” consists of two phenyl rings connected by a single bond, with a chlorine atom attached to the fourth carbon of the second phenyl ring . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“[1,1’-Biphenyl]-3,4-diamine, 4’-chloro-” is a light yellow or colorless, thick, oily liquid . It’s insoluble in water . The boiling point is around 564.2 K and the molecular weight is 188.653 .安全和危害
“[1,1’-Biphenyl]-3,4-diamine, 4’-chloro-” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .
属性
CAS 编号 |
185199-45-5 |
|---|---|
产品名称 |
[1,1'-Biphenyl]-3,4-diamine, 4'-chloro- |
分子式 |
C12H11ClN2 |
分子量 |
218.68 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H11ClN2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,14-15H2 |
InChI 键 |
WCAWAXJNAMQTCH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)N)Cl |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)N)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


